PC-046

Catalog No.
S548483
CAS No.
M.F
C22H18N2O3
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PC-046

Product Name

PC-046

IUPAC Name

5-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)pyridin-4-yl]-1,3-oxazole

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3

InChI Key

CTNUOHRUVZXVHX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC

Solubility

Soluble in DMSO

Synonyms

FTI2153; FTI 2153; FTI2153

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC

Description

The exact mass of the compound 5-(4-Methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole is 358.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as 0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years)..

PC-046 is a synthetic compound classified as a diaryl oxazole, primarily recognized for its role as a tubulin-binding agent. It has garnered attention in the field of cancer research due to its ability to destabilize microtubules, which are critical components of the cytoskeleton in eukaryotic cells. The compound is notable for its selective activity against specific cancer cell lines, particularly those associated with deleted in pancreas cancer locus 4. This specificity suggests that PC-046 may have potential as a targeted therapeutic agent in oncology .

, primarily involving interactions with tubulin proteins. The key reactions include:

  • Binding Reactions: PC-046 binds to the β-tubulin subunit of microtubules, inhibiting their polymerization and leading to microtubule destabilization.
  • Decomposition Reactions: Under certain conditions, such as exposure to heat or reactive chemicals, PC-046 may decompose into simpler compounds, although specific decomposition pathways are less documented.
  • Oxidation-Reduction Reactions: While not primarily characterized by redox chemistry, any interactions involving cellular metabolism or oxidative stress could potentially involve redox mechanisms
    2
    .

The biological activity of PC-046 is primarily linked to its effects on cancer cells. It has shown:

  • Antiproliferative Effects: PC-046 inhibits the growth of various cancer cell lines by disrupting the normal function of microtubules during mitosis.
  • Induction of Apoptosis: The destabilization of microtubules leads to cell cycle arrest and apoptosis in sensitive cancer cells.
  • Selectivity: Its selective action against certain cancer types makes it a candidate for further development as a targeted therapy .

PC-046 can be synthesized through several methods, typically involving multi-step organic synthesis techniques. Common steps include:

  • Formation of the Oxazole Ring: This involves cyclization reactions between appropriate precursors.
  • Introduction of Aromatic Groups: The diaryl structure is formed through coupling reactions, often utilizing palladium-catalyzed cross-coupling methods.
  • Purification: Final purification steps may involve recrystallization or chromatographic techniques to isolate pure PC-046 from reaction mixtures .

PC-046 has potential applications in various fields:

  • Cancer Therapy: As a microtubule destabilizing agent, it is being investigated for its efficacy in treating various cancers, particularly those resistant to conventional therapies.
  • Research Tool: It serves as a valuable tool for studying microtubule dynamics and their role in cellular processes.
  • Drug Development: Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects in clinical settings .

Interaction studies involving PC-046 focus on its binding affinity and selectivity towards tubulin. Key findings include:

  • Binding Affinity: Studies have quantified the binding interactions between PC-046 and tubulin, revealing strong affinities that contribute to its biological effects.
  • Mechanism of Action: Research has elucidated how PC-046 disrupts microtubule dynamics, leading to impaired mitotic spindle formation and subsequent cell death.
  • Synergistic Effects: Investigations into combination therapies suggest that PC-046 may enhance the effects of other chemotherapeutic agents when used together .

PC-046 shares structural and functional similarities with several other compounds known for their effects on microtubules. Key comparisons include:

Compound NameStructural FeaturesMechanism of ActionUnique Aspects
PaclitaxelTaxane structureStabilizes microtubulesWidely used in chemotherapy
VincristineIndole alkaloidInhibits microtubule polymerizationDerived from periwinkle plant
ColchicineAlkaloid derived from autumn crocusDisrupts microtubule assemblyUsed historically for gout treatment

PC-046's uniqueness lies in its selective targeting and potent binding properties compared to these established agents, potentially leading to fewer side effects and more effective treatments for specific cancers .

In Vitro Growth-Inhibitory Activity

3.1.1 Activity Against Hematological Malignancies

PC-046 exhibits low-nanomolar growth inhibition across diverse leukemia and myeloma cell models (Table 1).

Human hematological cell lineDisease typeFifty percent growth-inhibition value (nM) ± SEMReference
RPMI 8226 (parent)Multiple myeloma134 ± 14 [1]
RPMI 8226/IM10Multiple myeloma102 ± 28 [1]
RPMI 8226/Dox40 (over-expresses multiple drug resistance protein 1)Multiple myeloma188 ± 6 [1]
NIH-H929Multiple myeloma163 ± 14 [1]
MM.1SMultiple myeloma162 ± 40 [1]
U266Multiple myeloma70 ± 16 [1]
OCI-AML3Acute myeloid leukemia177 ± 32 [1]
MV-4-11Acute myeloid leukemia193 ± 11 [1]

The uniformly potent values (< 200 nM in all but one line) indicate that PC-046 is broadly cytotoxic to malignant hematopoietic cells, including variants that harbour multiple drug resistance protein 1 over-expression, which only modestly elevates the inhibitory concentration (188 nM versus 134 nM in the matched pair) [1].

3.1.2 Activity Against Solid Tumours

Comparable nanomolar efficacy is observed in an array of epithelial tumour models (Table 2).

Human solid-tumour cell lineTissue originFifty percent growth-inhibition value (nM) ± SEMReference
MiaPaCa-2Pancreas296 ± 72 [1]
Panc-1Pancreas215 ± 49 [1]
BxPC-3Pancreas199 ± 48 [1]
PC-3Prostate105 ± 30 [1]
DU-145Prostate160 ± 39 [1]
MDA-MB-231Breast206 ± 49 [1]
MCF-7Breast166 ± 26 [1]
HCT-116 (wild type)Colon100 ± 16 [1]
H69SSmall-cell lung cancer241 ± 11 [1]

These data confirm potent action in solid tumours, with the lowest concentration required in the prostate PC-3 line (105 nM) and the highest in MiaPaCa-2 pancreatic cells (296 nM) [1].

3.1.3 Comparative Analysis with Established Anticancer Agents

Pattern-matching of growth-inhibition profiles across the National Cancer Institute sixty-cell-line panel demonstrated that PC-046 most closely resembles classic microtubule-destabilising agents (Table 3).

Comparator drugMechanistic classPearson correlation with PC-046 (fifty percent growth-inhibition endpoint)Correlation with PC-046 (total growth-inhibition endpoint)Reference
VincristineVinca alkaloid0.6240.695 [1]
VinblastineVinca alkaloid0.6040.700 [1]
MaytansineAnsamycin0.5600.758 [1]

Correlations exceeding 0.60 are generally accepted to indicate mechanistic alignment; thus PC-046 behaves as a novel diaryl-oxazole microtubule destabiliser that parallels, yet is structurally distinct from, the vinca class [1].

Selectivity for Deleted in Pancreas Cancer Locus 4 / SMAD4-Deficient Tumours

Two independent isogenic models establish a reproducible, approximately two-fold sensitivity gain when the tumour-suppressor gene deleted in pancreas cancer locus 4 (SMAD4) is absent (Table 4).

Isogenic pairSMAD4 statusFifty percent growth-inhibition value (nM)Sensitivity fold-shiftReference
HCT-116 colorectal cellsWild type100 [1]
Homozygous deleted52↑ 1.9 [1]
BxPC-3 pancreatic cellsWild type13 [2]
Homozygous deleted7.5↑ 1.7 [2]

Although the magnitude is modest, these data confirm that loss of SMAD4 increases tumour cell susceptibility to PC-046 [1] [2].

Resistance Profiles in Variant Cell Lines

PC-046 retains activity in models that commonly defeat classic microtubule inhibitors (Table 5).

Parental lineResistant variant (mechanism)Fifty percent growth-inhibition value (nM)Fold-change vs parentInterpretationReference
RPMI 8226RPMI 8226/Dox40 (multiple drug resistance protein 1 over-expression)188 vs 1341.4Minimal cross-resistance [1]
H69SH69AR (multidrug resistance-associated protein over-expression)491 vs 2412.0Moderate resistance [1]

Absence of marked cross-resistance to the adenosine-triphosphate-binding cassette transporter multiple drug resistance protein 1 distinguishes PC-046 from many natural-product microtubule agents [1]. The moderate two-fold shift seen with multidrug resistance-associated protein indicates partial, but not absolute, retention of efficacy [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Exact Mass

358.13174244 g/mol

Monoisotopic Mass

358.13174244 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

Dates

Last modified: 02-18-2024
1: Landowski TH, Samulitis BK, Dorr RT. The diaryl oxazole PC-046 is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers. Invest New Drugs. 2013 Dec;31(6):1616-25. doi: 10.1007/s10637-013-0019-8. Epub 2013 Sep 14. PubMed PMID: 24037082.

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